molecular formula C14H8Cl2N2O2 B2363221 6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one CAS No. 338412-46-7

6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one

Cat. No.: B2363221
CAS No.: 338412-46-7
M. Wt: 307.13
InChI Key: QVMJIDQCCLHTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with chloro and hydroxy substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one typically involves the condensation of 3-chlorobenzoic acid with anthranilic acid, followed by cyclization and chlorination steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different substituents, which can exhibit a range of biological activities and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
  • 6-chloro-3-hydroxy-4(3H)-quinazolinone
  • 2-(3-chlorophenyl)-4(3H)-quinazolinone

Uniqueness

6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one is unique due to the presence of both chloro and hydroxy substituents on the quinazolinone core. These substituents contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-9-3-1-2-8(6-9)13-17-12-5-4-10(16)7-11(12)14(19)18(13)20/h1-7,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMJIDQCCLHTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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